2-(4-Methylphenyl)-1-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-(4-Methylphenyl)-1-phenyl-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-phenyl-4,5-dihydro-1H-imidazole typically involves the condensation of benzylamine with 4-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-1-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl or methylphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-1-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the 4-methylphenyl group, making it less hydrophobic.
4-Methyl-1H-imidazole: Lacks the phenyl group, affecting its binding properties.
1-Phenyl-4,5-dihydro-1H-imidazole: Lacks the 4-methylphenyl group, altering its chemical reactivity.
Uniqueness
2-(4-Methylphenyl)-1-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of both phenyl and 4-methylphenyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s binding affinity to certain targets and influence its reactivity in various chemical reactions.
Properties
CAS No. |
61320-58-9 |
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Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-phenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C16H16N2/c1-13-7-9-14(10-8-13)16-17-11-12-18(16)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI Key |
VELXYQHHVVYJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCCN2C3=CC=CC=C3 |
Origin of Product |
United States |
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